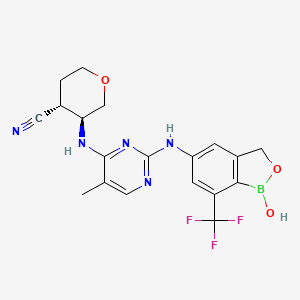
Jak1/2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jak1/2-IN-1 is a compound that acts as an inhibitor of Janus kinase 1 and Janus kinase 2. These kinases are part of the Janus kinase-signal transducer and activator of transcription pathway, which is crucial for the signaling of various cytokines and growth factors. Inhibiting these kinases can modulate immune responses and has therapeutic potential in treating inflammatory diseases and certain cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Jak1/2-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach involves the use of high-performance machine learning techniques combined with structure-based pharmacophore modeling to identify potential inhibitors . The synthetic route may include the following steps:
Formation of Intermediates: Initial steps involve the preparation of intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final step often involves coupling the intermediates under specific conditions to form the desired inhibitor.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-throughput screening techniques, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions
Jak1/2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Jak1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Janus kinase-signal transducer and activator of transcription pathway and its role in various chemical reactions.
Biology: Employed in research to understand the role of Janus kinase 1 and Janus kinase 2 in cellular signaling and immune responses.
Mécanisme D'action
Jak1/2-IN-1 exerts its effects by inhibiting the activity of Janus kinase 1 and Janus kinase 2. These kinases are involved in the phosphorylation of signal transducer and activator of transcription proteins, which then translocate to the nucleus to regulate gene transcription. By inhibiting these kinases, this compound can modulate immune responses and reduce inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ruxolitinib: Another Janus kinase inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A Janus kinase inhibitor used to treat rheumatoid arthritis and psoriatic arthritis.
Baricitinib: Used for the treatment of rheumatoid arthritis and atopic dermatitis.
Uniqueness
Jak1/2-IN-1 is unique in its dual inhibition of both Janus kinase 1 and Janus kinase 2, providing a broader range of therapeutic effects compared to inhibitors that target only one kinase. This dual inhibition can enhance its efficacy in treating diseases involving multiple cytokine signaling pathways .
Propriétés
Formule moléculaire |
C19H19BF3N5O3 |
|---|---|
Poids moléculaire |
433.2 g/mol |
Nom IUPAC |
(3S,4R)-3-[[2-[[1-hydroxy-7-(trifluoromethyl)-3H-2,1-benzoxaborol-5-yl]amino]-5-methylpyrimidin-4-yl]amino]oxane-4-carbonitrile |
InChI |
InChI=1S/C19H19BF3N5O3/c1-10-7-25-18(28-17(10)27-15-9-30-3-2-11(15)6-24)26-13-4-12-8-31-20(29)16(12)14(5-13)19(21,22)23/h4-5,7,11,15,29H,2-3,8-9H2,1H3,(H2,25,26,27,28)/t11-,15+/m0/s1 |
Clé InChI |
ASDXEWKHPIPSQL-XHDPSFHLSA-N |
SMILES isomérique |
B1(C2=C(CO1)C=C(C=C2C(F)(F)F)NC3=NC=C(C(=N3)N[C@@H]4COCC[C@H]4C#N)C)O |
SMILES canonique |
B1(C2=C(CO1)C=C(C=C2C(F)(F)F)NC3=NC=C(C(=N3)NC4COCCC4C#N)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


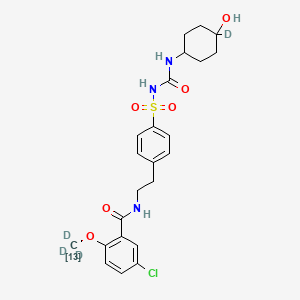


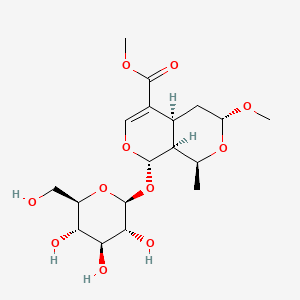
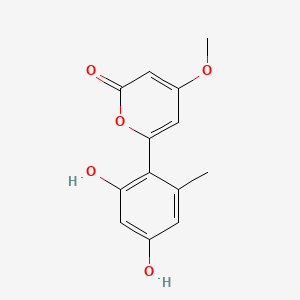
![4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide](/img/structure/B12373474.png)
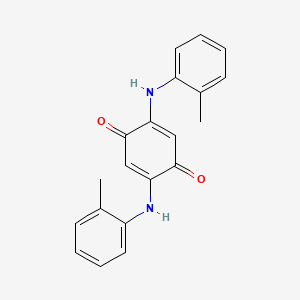
![4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-5-prop-1-ynylpyrido[4,3-d]pyrimidin-7-yl]-5-ethyl-6-fluoronaphthalen-2-ol](/img/structure/B12373493.png)

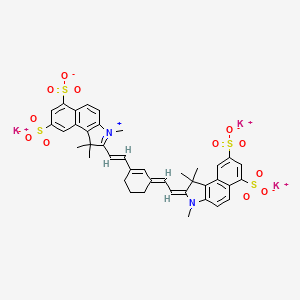
![[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12373513.png)
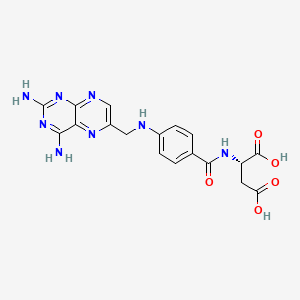
![(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B12373525.png)

